N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide
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Overview
Description
N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound that features a piperazine ring substituted with dimethyl groups and a phenyl ring substituted with a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide typically involves the reaction of 3,5-dimethylpiperazine with a suitable phenyl derivative under controlled conditions. One common method involves the use of a formylating agent to introduce the formamide group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification and characterization to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deoxygenated form.
Scientific Research Applications
N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in kinase inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(piperidine-4-yl) benzamide: Investigated for its anticancer properties.
Uniqueness
N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific substitution pattern on the piperazine ring and the presence of a formamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H25N3O2/c1-11(2)21-16-7-14(5-6-15(16)17-10-20)19-8-12(3)18-13(4)9-19/h5-7,10-13,18H,8-9H2,1-4H3,(H,17,20) |
InChI Key |
TUTBSCUDRZOOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)NC=O)OC(C)C |
Origin of Product |
United States |
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